Ximelagatran

Description

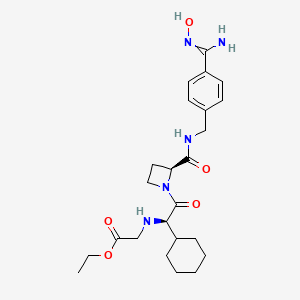

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIBCJHYVWYIKI-PZJWPPBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ximelagatran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.45e-02 g/L | |

| Record name | Ximelagatran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

192939-46-1 | |

| Record name | Ximelagatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192939-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | XIMELAGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49HFB70472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ximelagatran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ximelagatran's Mechanism of Action on Clot-Bound Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ximelagatran (B1683401), an orally administered prodrug, is rapidly converted in the body to its active form, melagatran (B23205). Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin, a critical enzyme in the coagulation cascade. A key feature of melagatran is its ability to inhibit not only free, circulating thrombin but also thrombin that is bound to fibrin (B1330869) within a clot. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its interaction with clot-bound thrombin. It includes a summary of quantitative data, detailed experimental protocols derived from published literature, and visualizations of the key pathways and experimental workflows.

Introduction to this compound and its Target: Thrombin

Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis and thrombosis. Its primary functions include the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot, and the activation of platelets, which aggregate at the site of injury. Thrombin's activity is not limited to the fluid phase; a significant portion of thrombin becomes incorporated into the fibrin clot as it forms. This "clot-bound" thrombin remains enzymatically active and is protected from inhibition by larger inhibitors, such as the heparin-antithrombin complex. By promoting further fibrin formation and platelet activation, clot-bound thrombin contributes to clot stability and propagation.

This compound was developed as a direct thrombin inhibitor to overcome the limitations of traditional anticoagulants. Its active form, melagatran, is a small molecule that can effectively penetrate the fibrin mesh and directly bind to the active site of both free and clot-bound thrombin, thereby neutralizing its procoagulant activity.

Mechanism of Action: Direct Inhibition of the Thrombin Active Site

Melagatran's mechanism of action is characterized by its direct, competitive, and reversible binding to the active site of thrombin.[1] Unlike indirect inhibitors such as heparin, melagatran does not require a cofactor like antithrombin to exert its anticoagulant effect. This allows it to inhibit thrombin in a 1:1 stoichiometric ratio.

The small size and specific binding properties of melagatran enable it to access and inhibit the active site of thrombin even when the enzyme is bound to fibrin within a clot. This is a crucial advantage, as clot-bound thrombin is a key driver of thrombus expansion and stability.

The following diagram illustrates the direct inhibition of both free and clot-bound thrombin by melagatran.

Quantitative Data on Melagatran's Inhibitory Activity

The potency of melagatran as a thrombin inhibitor has been quantified in various in vitro studies. The following tables summarize key quantitative data.

Table 1: Inhibition Constants and Concentrations

| Parameter | Value | Target/System | Reference |

| Ki (Inhibition Constant) | 2 nM (0.002 µmol/L) | Human α-thrombin | [1] |

| IC50 (Half-maximal inhibitory concentration) | 2 nM (0.002 µmol/L) | Thrombin-induced platelet aggregation | [1] |

Note: While it is widely reported that melagatran inhibits free and clot-bound thrombin with similar high potency, specific comparative Ki or IC50 values for clot-bound thrombin were not explicitly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the mechanism of action of this compound on clot-bound thrombin. These protocols are synthesized from established methods in the field.

Preparation of Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP) Clots

This protocol is adapted from a study investigating the profibrinolytic activity of melagatran.

Objective: To prepare fibrin clots from plasma for subsequent analysis of clot-bound thrombin activity.

Materials:

-

Human whole blood

-

3.2% Sodium citrate (B86180)

-

Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Tissue factor (e.g., RecombiPlasTin 2G)

-

Calcium chloride (CaCl2)

-

Recombinant tissue-type plasminogen activator (t-PA)

Procedure:

-

Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Preparation of PPP: Centrifuge the citrated whole blood at 2,000 x g for 15 minutes at room temperature. Carefully aspirate the supernatant (platelet-poor plasma) and store on ice.

-

Preparation of PRP: Centrifuge the citrated whole blood at 150 x g for 10 minutes at room temperature. The supernatant is platelet-rich plasma.

-

Clot Formation:

-

In a microplate well, mix 50 µL of PPP or PRP with 50 µL of TBS containing the desired concentration of melagatran or vehicle control.

-

Initiate clotting by adding 50 µL of a solution containing tissue factor and CaCl2 (final concentrations of approximately 3 pM and 17 mM, respectively).

-

To study fibrinolysis, include t-PA (final concentration of approximately 25 ng/mL) in the TBS buffer.

-

-

Incubation: Incubate the plate at 37°C to allow for clot formation. The clot is now ready for subsequent assays.

Assay for Inhibition of Clot-Bound Thrombin Activity using a Chromogenic Substrate

Objective: To quantify the inhibitory effect of melagatran on the enzymatic activity of thrombin entrapped within a fibrin clot.

Materials:

-

Pre-formed fibrin clots in a microplate (from Protocol 4.1)

-

Wash buffer (e.g., TBS)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Microplate reader

Procedure:

-

Clot Washing: After the clot has formed, gently wash the clot multiple times with wash buffer to remove any unbound thrombin. This is a critical step to ensure that the measured activity is from clot-bound thrombin.

-

Addition of Inhibitor: Add a solution of melagatran at various concentrations (or vehicle control) to the wells containing the washed clots. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to diffuse into the clot and bind to the thrombin.

-

Substrate Addition: Add the chromogenic thrombin substrate to each well.

-

Kinetic Measurement: Immediately place the microplate in a reader pre-warmed to 37°C and measure the absorbance at 405 nm at regular intervals.

-

Data Analysis: The rate of substrate cleavage (change in absorbance over time) is proportional to the activity of the clot-bound thrombin. Plot the rate of reaction against the concentration of melagatran to determine the IC50.

Thrombin-Induced Platelet Aggregation Assay

Objective: To assess the functional consequence of thrombin inhibition by melagatran on platelet activation.

Materials:

-

Platelet-rich plasma (PRP)

-

Melagatran solutions of varying concentrations

-

Thrombin solution

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Prepare PRP as described in Protocol 4.1.

-

Incubation with Inhibitor: Pre-incubate aliquots of PRP with different concentrations of melagatran or vehicle control for a short period (e.g., 5-10 minutes) at 37°C in the aggregometer cuvettes with stirring.

-

Induction of Aggregation: Add a fixed concentration of thrombin to initiate platelet aggregation.

-

Measurement: Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.

-

Data Analysis: Determine the maximum aggregation for each concentration of melagatran. Plot the percentage of inhibition of aggregation against the melagatran concentration to calculate the IC50.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of thrombin in the coagulation cascade and the points of inhibition by melagatran.

Conclusion

This compound, through its active metabolite melagatran, represents a significant development in anticoagulant therapy. Its ability to directly inhibit both free and clot-bound thrombin provides a comprehensive mechanism for preventing and treating thromboembolic disorders. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced interactions between direct thrombin inhibitors and the coagulation system. Understanding these mechanisms at a technical level is paramount for the continued development of safer and more effective antithrombotic agents.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ximelagatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), with the CAS Number 192939-46-1, is a significant molecule in the field of anticoagulant therapy.[1][2][3][4] It was the first orally bioavailable direct thrombin inhibitor developed as a potential replacement for warfarin. This compound itself is a prodrug, which is rapidly converted in the body to its active form, melagatran (B23205). This guide provides a detailed overview of the chemical structure of this compound and a comprehensive examination of its chemical synthesis.

Chemical Structure and Properties

This compound is chemically known as ethyl N-[(1R)-1-cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycinate.[2] It is a member of the class of azetidines.[5]

The molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H35N5O5 | [1][2] |

| Molecular Weight | 473.57 g/mol | [1][2] |

| CAS Number | 192939-46-1 | [1][2][3][4] |

| IUPAC Name | ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the coupling of several key intermediates. The primary reference for the complete synthesis of this compound is detailed in patent WO 97/23499, specifically in Example 17. The overall synthetic strategy involves the preparation of a protected azetidine-2-carboxamide (B111606) derivative, which is then coupled with a cyclohexylglycine derivative, followed by the introduction of the final side chain and deprotection steps.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into the formation of key fragments and their subsequent assembly.

Caption: High-level overview of the synthetic strategy for this compound.

Detailed Experimental Protocols

The following protocols are based on the procedures outlined in patent WO 97/23499.

Step 1: Synthesis of (S)-1-(tert-Butoxycarbonyl)-N-((4-cyanophenyl)methyl)azetidine-2-carboxamide (Intermediate 1)

-

Materials: (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, 4-cyanobenzylamine hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxybenzotriazole (B26582) (HOBt), N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure: To a solution of (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid in DCM are added HOBt and EDC. The mixture is stirred at room temperature for 15 minutes. 4-Cyanobenzylamine hydrochloride and DIPEA are then added, and the reaction mixture is stirred at room temperature for 18 hours. The reaction mixture is then washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of Ethyl N-((R)-cyclohexyl(isocyano)methyl)glycinate (Intermediate 2)

-

Materials: (R)-Cyclohexylglycine, Ethyl glyoxylate, a suitable isocyanide precursor (e.g., from dehydration of the corresponding formamide).

-

Procedure: This intermediate can be prepared through a multi-step process starting from (R)-cyclohexylglycine. A key step involves the formation of an isocyanide. For the purpose of this guide, we will consider this as a starting material for the subsequent coupling step.

Step 3: Coupling of Intermediate 1 and Intermediate 2

-

Procedure: The tert-butoxycarbonyl (Boc) protecting group on Intermediate 1 is first removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting amine is then coupled with a derivative of Intermediate 2. The specifics of this coupling reaction as detailed in the patent involve the reaction of the deprotected azetidine (B1206935) derivative with a suitable activated form of the cyclohexylglycine fragment.

Step 4: Formation of the Amidoxime Moiety and Final Product

-

Procedure: The nitrile group of the coupled product from Step 3 is converted to the N-hydroxyamidine (amidoxime). This is typically achieved by treating the nitrile with hydroxylamine. The reaction is carried out in a suitable solvent such as ethanol, often in the presence of a base like potassium carbonate, and heated to reflux for several hours. After cooling, the product is isolated by filtration and can be further purified by recrystallization.

Quantitative Data

| Step | Product | Typical Yield (%) | Purity (%) |

| 1 | (S)-1-(tert-Butoxycarbonyl)-N-((4-cyanophenyl)methyl)azetidine-2-carboxamide | 85-95 | >98 |

| 3 | Coupled Intermediate | 70-80 | >95 |

| 4 | This compound | 60-70 | >99 |

Note: The yields and purities are approximate and can vary depending on the specific reaction conditions and purification methods employed.

Biotransformation of this compound

It is crucial for drug development professionals to understand that this compound is a prodrug. In vivo, it undergoes biotransformation to the active thrombin inhibitor, melagatran. This conversion involves two main enzymatic steps: hydrolysis of the ethyl ester and reduction of the N-hydroxyamidine group.

References

- 1. Process for the production of melagatran | Patent Publication Number 20060178312 | Patexia [patexia.com]

- 2. EP1641814A1 - New process for the production of melagatran - Google Patents [patents.google.com]

- 3. US20060178312A1 - Process for the production of melagatran - Google Patents [patents.google.com]

- 4. WO2002096428A1 - Pharmaceutical combinations - Google Patents [patents.google.com]

- 5. WO2007069986A1 - New oxabispidine compounds for the treatment of cardiac arrhythmias - Google Patents [patents.google.com]

The Pharmacokinetics and Bioavailability of Oral Ximelagatran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of the oral direct thrombin inhibitor, ximelagatran (B1683401). This compound, a prodrug, is rapidly and extensively converted to its active form, melagatran (B23205), which is responsible for its anticoagulant effect. This document summarizes key quantitative data, details the experimental protocols used in its evaluation, and provides visual representations of its metabolic pathway and typical experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in numerous studies involving healthy volunteers and various patient populations. The data presented below are a synthesis of findings from these clinical investigations.

Table 1: Pharmacokinetic Parameters of Melagatran after Oral Administration of this compound in Healthy Volunteers

| Parameter | Value | Reference Study Details |

| Bioavailability (F) | ~20% | Low inter-individual variability (CV ~20%).[1] Not significantly affected by food.[1] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | Rapid absorption and conversion to melagatran.[1] |

| Elimination Half-life (t½) | 2.5 - 4.3 hours | Necessitates twice-daily dosing.[2] |

| Volume of Distribution (Vd) | 0.22 L/kg (for parenteral melagatran) | Correlates with body weight.[2] |

| Plasma Protein Binding | 0 - 15% | Low potential for displacement interactions.[2] |

| Renal Clearance | Correlates with creatinine (B1669602) clearance | Primary route of elimination for melagatran.[2] |

Table 2: Summary of this compound Absorption, Distribution, Metabolism, and Excretion (ADME)

| ADME Process | Description | Key Findings |

| Absorption | Rapidly absorbed following oral administration. | Bioavailability of melagatran is approximately 20%.[1] Food has no significant effect on the extent of absorption but may delay Tmax.[1] |

| Distribution | The volume of distribution of oral this compound is larger than that of parenteral melagatran and correlates with body weight. | Melagatran has a small volume of distribution (0.22 L/kg for parenteral administration).[2] |

| Metabolism | This compound is a prodrug that is rapidly and extensively converted to its active form, melagatran, via two main intermediate metabolites: ethyl-melagatran and hydroxy-melagatran. This conversion is not dependent on the cytochrome P450 (CYP) enzyme system.[2] | The biotransformation occurs in various tissues, including the liver, and involves ester hydrolysis and reduction.[2][3] |

| Excretion | Melagatran is primarily eliminated by the kidneys. | Approximately 14% of an oral this compound dose is excreted as melagatran in the urine.[2] Clearance is dependent on renal function. |

Detailed Experimental Protocols

The following sections describe the methodologies employed in key studies to elucidate the pharmacokinetic properties of this compound.

In Vitro Metabolism Studies

Objective: To characterize the enzymatic pathways involved in the biotransformation of this compound to melagatran.

Methodology:

-

Test System: In vitro incubations were performed using human liver microsomes, mitochondria, and kidney preparations.[3] Recombinant human CYP enzymes (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) with cytochrome b5 and b5 reductase were also used to investigate the role of P450 enzymes.[3]

-

Incubation Conditions: this compound and its intermediate metabolites (N-hydroxy-melagatran and ethyl-melagatran) were incubated with the test systems.[3]

-

Analysis: The formation of melagatran and the disappearance of the parent compounds were monitored over time using a validated high-performance liquid chromatography (HPLC) method.[3]

-

Kinetic Analysis: The kinetic parameters (e.g., Km and Vmax) for the formation of melagatran from its precursors were determined.[3]

Key Findings: The studies demonstrated that the conversion of this compound to melagatran involves both reduction of the amidoxime (B1450833) function and ester cleavage.[3] This biotransformation was observed in microsomes and mitochondria from both the liver and kidney.[3] The involvement of major CYP450 enzymes in the reduction process was excluded.[3] An enzyme system in pig liver microsomes consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a P450 isoenzyme of the 2D subfamily was found to be capable of reducing this compound.[3]

Clinical Pharmacokinetic Studies in Healthy Volunteers

Objective: To determine the pharmacokinetic profile, dose linearity, and effect of food on the bioavailability of oral this compound.

Methodology:

-

Study Design: These were typically open-label, dose-escalation, or randomized, two-way crossover studies.[1]

-

Subjects: Healthy male volunteers were recruited for these studies.[1]

-

Dosing: In dose-escalation studies, subjects received single oral doses of this compound across a range of doses (e.g., 1-98 mg).[1] In food-effect studies, subjects received a single dose of this compound either in a fasted state or after a standardized meal.[1] For repeated dosing studies, subjects received this compound twice daily for a specified period (e.g., 5 days).[1]

-

Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of this compound, melagatran, and its intermediate metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

-

Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling approaches were used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and t½.[5]

Key Findings: These studies established the linear and predictable pharmacokinetics of melagatran following oral administration of this compound.[1] The bioavailability was found to be approximately 20% with low inter- and intra-subject variability.[1] Food did not significantly affect the extent of absorption.[1]

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the simultaneous determination of this compound, melagatran, and its two intermediate metabolites in human plasma.

Methodology:

-

Sample Preparation: Plasma samples were extracted using a mixed-mode solid-phase extraction (SPE) technique.[4] The extraction was automated and performed in 96-well plates.[4]

-

Chromatography: The analytes were separated on a C18 analytical LC column using gradient elution.[4] The mobile phase consisted of a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate/acetic acid buffer.[4]

-

Detection: Detection was performed using a tandem mass spectrometer with positive electrospray ionization (ESI+).[4]

-

Validation: The method was validated for linearity, accuracy, precision, and recovery.[4] The linear range was typically from 0.010 to 4.0 µmol/L.[4]

Mandatory Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its active form, melagatran.

Experimental Workflow for a Clinical Pharmacokinetic Study

Caption: A typical workflow for a clinical pharmacokinetic study of oral this compound.

References

- 1. This compound: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor this compound, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor this compound, an amidoxime and ester prodrug. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Rise and Fall of Ximelagatran: A Technical Chronicle of a Novel Oral Anticoagulant

An In-depth Technical Guide on the Discovery and Development of Ximelagatran (B1683401) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the discovery and development of this compound, the first oral direct thrombin inhibitor intended to be a successor to warfarin (B611796). The journey of this compound, from its rational design to its eventual withdrawal from the market due to unforeseen hepatotoxicity, offers valuable lessons for the fields of pharmacology and drug development. This document details the preclinical and clinical investigations, including experimental methodologies, quantitative data, and the ultimate safety concerns that led to its discontinuation.

Preclinical Discovery and Characterization

The development of this compound was born out of the necessity for an oral anticoagulant with a predictable pharmacokinetic profile, a wide therapeutic window, and no requirement for routine coagulation monitoring, thereby overcoming the significant limitations of vitamin K antagonists like warfarin.[1] The initial focus was on the active moiety, melagatran (B23205), a potent and competitive direct inhibitor of thrombin.[2]

From Melagatran to this compound: The Prodrug Strategy

Melagatran, while a potent antithrombotic agent, exhibited low and variable oral bioavailability, hindering its development as an oral therapeutic.[1] To address this, a prodrug approach was employed, leading to the synthesis of this compound (formerly H 376/95). This compound is more lipophilic and uncharged at intestinal pH, which significantly enhances its absorption across the gastrointestinal barrier.[3] Following absorption, this compound is rapidly and extensively converted to its active form, melagatran, by ubiquitous esterases and reductases.[3]

In Vitro Pharmacology of Melagatran

Melagatran is a highly potent and selective inhibitor of human α-thrombin. Its mechanism of action involves direct, competitive, and reversible binding to the active site of both free and clot-bound thrombin.[1]

| Parameter | Value | Reference |

| Thrombin Inhibition | ||

| Ki for human α-thrombin | 2 nM | [2] |

| Coagulation Assays | ||

| Thrombin Time (TT) IC50 (doubling of clotting time) | 10 nM | [2] |

| Activated Partial Thromboplastin Time (aPTT) IC50 (doubling of clotting time) | 590 nM | [2] |

| Prothrombin Time (PT) IC50 (doubling of clotting time) | 2.2 µM | [2] |

| Endogenous Thrombin Potential (ETP) IC50 | 0.44 µM | [4] |

| Platelet Aggregation | ||

| Thrombin-induced Platelet Aggregation IC50 | 2 nM | [2] |

Experimental Protocol: In Vitro Thrombin Inhibition Assay

The inhibitory activity of melagatran on thrombin was determined by measuring its effect on the hydrolysis of a chromogenic substrate by human α-thrombin.

-

Reagents: Human α-thrombin, chromogenic thrombin substrate (e.g., S-2238), Tris-HCl buffer (pH 7.4), melagatran solutions of varying concentrations.

-

Procedure:

-

A constant concentration of human α-thrombin is pre-incubated with varying concentrations of melagatran in a 96-well microplate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding to reach equilibrium.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at 405 nm over time.

-

The inhibition constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Preclinical Pharmacokinetics and Toxicology

Preclinical pharmacokinetic studies in animal models, such as dogs, demonstrated that melagatran had relatively high oral bioavailability.[2] Carcinogenicity studies were conducted in mice and rats. In the 18-month mouse study, this compound did not produce any neoplastic changes. However, the 24-month rat study revealed focal/multifocal acinar cell hyperplasia and adenoma in the pancreas at higher doses.[5] Standard preclinical toxicology studies did not indicate any potential for hepatotoxicity.[6]

Clinical Development

The clinical development program for this compound was extensive, encompassing numerous Phase II and III trials across various thromboembolic indications.

Pharmacokinetics and Pharmacodynamics in Humans

Following oral administration, this compound is rapidly absorbed and converted to melagatran, with peak plasma concentrations of melagatran occurring approximately 1.5-2.5 hours post-dose.[7] The oral bioavailability of melagatran from this compound is approximately 20%.[3] Melagatran has a plasma elimination half-life of about 4 hours and is primarily excreted unchanged by the kidneys.[8] The pharmacokinetic profile of this compound was found to be predictable and consistent across different patient populations, with minimal food or drug interactions.[1]

| Parameter | Value | Reference |

| Bioavailability | ~20% | [3] |

| Tmax (Time to peak plasma concentration) | 1.5 - 2.5 hours | [7] |

| Half-life (t1/2) | ~4 hours | [8] |

| Volume of Distribution (Vd) | 176 L | [9] |

| Renal Clearance | ~80% of total clearance | [7] |

Clinical Efficacy

This compound was investigated for the prevention and treatment of venous thromboembolism (VTE) and for stroke prevention in patients with atrial fibrillation.

The THRIVE (Thrombin Inhibitor in Venous Thromboembolism) clinical trial program evaluated this compound for the treatment of acute deep vein thrombosis (DVT). In the THRIVE I dose-guiding study, oral this compound was found to be a promising alternative to standard therapy in limiting the progression of acute DVT.

Experimental Protocol: Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)

This model was used to assess the antithrombotic effects of this compound in humans.[10]

-

Apparatus: The Badimon perfusion chamber consists of a flow channel where a segment of porcine aorta is placed.

-

Procedure:

-

Venous blood is drawn from healthy volunteers at baseline and at specified time points after administration of this compound or placebo.

-

The blood is circulated through the perfusion chamber at controlled shear rates (simulating arterial and venous flow).

-

The porcine aortic tissue serves as a thrombogenic surface.

-

After a set perfusion time, the thrombus formed on the tissue is quantified by morphometric analysis of the total thrombus area (TTA) and total fibrin (B1330869) area (TFA).

-

The antithrombotic effect is measured as the percentage reduction in TTA and TFA from baseline.

-

The SPORTIF (Stroke Prevention using an Oral Thrombin Inhibitor in Atrial Fibrillation) program, which included the SPORTIF III and V trials, compared this compound with warfarin for the prevention of stroke in patients with non-valvular atrial fibrillation. These trials demonstrated that this compound was non-inferior to well-controlled warfarin in preventing stroke and systemic embolic events.

| Trial (Indication) | Comparator | Primary Efficacy Endpoint | This compound Event Rate | Comparator Event Rate | Key Finding | Reference |

| SPORTIF V (Stroke Prevention in Atrial Fibrillation) | Warfarin | Stroke or systemic embolic event | 1.6% per year | 1.2% per year | This compound was non-inferior to warfarin. | |

| THRIVE III (Secondary Prevention of VTE) | Placebo | Recurrent VTE | 2.8% | 12.6% | This compound was superior to placebo. | [11] |

| EXULT A (VTE Prevention after Total Knee Replacement) | Warfarin | Total venographic VTE | 20.3% | 27.6% | This compound was more effective than warfarin. | [11] |

Safety Profile and Withdrawal from the Market

While the efficacy of this compound was established, a significant safety concern emerged during long-term clinical trials: an increased incidence of elevated liver enzymes.

In long-term studies (>35 days), approximately 6-12% of patients treated with this compound developed elevated alanine (B10760859) aminotransferase (ALT) levels greater than three times the upper limit of normal.[6][8] This elevation typically occurred within the first six months of treatment and was usually asymptomatic and reversible upon discontinuation of the drug.[6] However, rare cases of more severe liver injury were reported, which ultimately led to the withdrawal of this compound from the market in 2006.[6]

Experimental Protocol: Investigation of this compound-Induced Liver Injury

A multi-pronged approach was taken to investigate the mechanism of hepatotoxicity.

-

In Vitro Studies:

-

Cell Viability Assays: this compound and its metabolites were tested in various human liver cell models, including fresh and cryopreserved hepatocytes and hepatoma cell lines (HepG2, HuH-7).[12] Cell viability was assessed using assays such as MTT or LDH release after exposure to a range of drug concentrations.

-

Mitochondrial Function: The effects on mitochondrial respiration, membrane potential, and beta-oxidation were evaluated.[12]

-

Reactive Metabolite Formation: Studies were conducted to detect the formation of reactive metabolites in liver cell systems.[12]

-

These in vitro studies, however, failed to reveal a clear mechanism for the observed liver injury at clinically relevant concentrations.[12]

-

-

Pharmacogenomic Studies:

-

A pharmacogenomic study was conducted on patients from the clinical trials who had experienced elevated ALT levels.

-

This study revealed a strong association between this compound-induced liver injury and the presence of specific Major Histocompatibility Complex (MHC) class II alleles, particularly HLA-DRB1*0701.[6][13] This finding suggested an immunologically-mediated, idiosyncratic reaction as the underlying cause of the hepatotoxicity.

-

| Parameter | This compound Group | Comparator Group | Reference |

| ALT > 3x Upper Limit of Normal (ULN) | 7.9% | 1.2% | [6] |

| ALT > 3x ULN and Total Bilirubin > 2x ULN | 0.5% | 0.1% | [6] |

Visualizing the Developmental Pathway and Mechanism

Signaling Pathway of Thrombin and Inhibition by Melagatran

References

- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor this compound and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of melagatran, the active form of the oral direct thrombin inhibitor this compound, and dalteparin on the endogenous thrombin potential in venous blood from healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two-year carcinogenicity studies with the oral direct thrombin inhibitor this compound in the rat and the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug-induced liver injury in humans: the case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 8. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound and relationship to clinical response in acute deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute antithrombotic effects of this compound, an oral direct thrombin inhibitor, and r-hirudin in a human ex vivo model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prediction of drug-induced liver injury in humans by using in vitro methods: the case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ximelagatran: A Technical Deep Dive into the First Oral Direct Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), the first oral direct thrombin inhibitor, marked a pivotal moment in the landscape of anticoagulant therapy. Developed by AstraZeneca, it promised a new era of oral anticoagulation without the need for frequent monitoring, a significant advantage over the long-standing standard of care, warfarin (B611796). This technical guide provides a comprehensive overview of this compound, from its core mechanism and development pathway to the clinical data that defined its efficacy and the safety concerns that ultimately led to its withdrawal from the market. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this pioneering therapeutic agent.

This compound is a prodrug that is rapidly absorbed and bioconverted to its active form, melagatran (B23205).[1] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[2] Unlike indirect thrombin inhibitors like heparin, melagatran directly binds to the active site of both free and clot-bound thrombin, effectively blocking its enzymatic activity.[1] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), the activation of platelets, and the amplification of the coagulation cascade, thereby exerting its anticoagulant effect.[3] The development of an oral formulation was a significant breakthrough, as melagatran itself has low oral bioavailability.[2] this compound, being more lipophilic, is readily absorbed in the gastrointestinal tract before its conversion to melagatran.[2]

Mechanism of Action and Pharmacokinetics

The antithrombotic effect of this compound is entirely attributable to its active metabolite, melagatran. Melagatran directly and competitively binds to the active site of thrombin, inhibiting its cleavage of fibrinogen to fibrin, a critical step in clot formation.[4] This direct inhibition extends to both circulating thrombin and thrombin already bound to fibrin clots, a key advantage over indirect inhibitors.[5] Beyond its effect on fibrin formation, melagatran also curtails thrombin-mediated platelet activation and aggregation.[6]

This compound is rapidly absorbed after oral administration and undergoes extensive bioconversion to melagatran through two intermediate metabolites, ethyl-melagatran and hydroxy-melagatran.[7] Peak plasma concentrations of melagatran are typically reached within two hours.[8] The oral bioavailability of melagatran from this compound is approximately 20%, with low inter- and intra-individual variability.[8][9] Notably, its absorption is not significantly affected by food.[10] Melagatran has a relatively short half-life of about 3 to 4 hours and is primarily eliminated via renal excretion.[8][11] Its pharmacokinetic and pharmacodynamic profile is predictable across a wide range of patient populations, negating the need for routine coagulation monitoring.[8]

Key Pharmacokinetic Parameters of Melagatran (after oral this compound administration)

| Parameter | Value | Reference(s) |

| Bioavailability | ~20% | [2][9] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [8] |

| Half-life (t1/2) | ~3-4 hours | [8][11] |

| Elimination | Primarily renal excretion | [8] |

| Protein Binding | Not significant | [1] |

| Metabolism | Not metabolized by CYP enzymes | [5] |

Signaling Pathway: Thrombin Inhibition by Melagatran

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of melagatran.

Clinical Development and Efficacy

This compound underwent an extensive clinical trial program for various thromboembolic indications, including the prevention of venous thromboembolism (VTE) in major orthopedic surgery, the treatment of deep vein thrombosis (DVT), and stroke prevention in patients with atrial fibrillation (AF).

Venous Thromboembolism (VTE) Prophylaxis in Orthopedic Surgery

The METHRO and EXULT clinical trial programs evaluated this compound for VTE prevention in patients undergoing total hip or knee replacement.

Efficacy of this compound in VTE Prophylaxis (Major Orthopedic Surgery)

| Trial | Comparator | This compound Dose | Total VTE Rate (this compound) | Total VTE Rate (Comparator) | Key Finding | Reference(s) |

|---|---|---|---|---|---|---|

| EXULT A | Warfarin | 36 mg twice daily | 20.3% | 27.6% | This compound was more effective than warfarin. | [12] |

| METHRO III | Enoxaparin | 24 mg twice daily (post-op) | 31.0% | 27.3% | Comparable efficacy to enoxaparin. |[13] |

Treatment of Deep Vein Thrombosis (DVT)

The THRIVE program assessed the efficacy and safety of this compound for the treatment of acute DVT.

Efficacy of this compound in the Treatment of DVT (THRIVE III Study)

| Outcome | This compound (24 mg twice daily) | Placebo | Risk Ratio (95% CI) | p-value | Reference(s) |

|---|

| Recurrent VTE | 2.8% (12/617) | 12.6% (71/616) | 0.16 (0.09–0.30) | <0.001 |[3][12] |

Stroke Prevention in Atrial Fibrillation (AF)

The SPORTIF (Stroke Prevention using an ORal Thrombin Inhibitor in atrial Fibrillation) III and V trials were pivotal in evaluating this compound against well-controlled warfarin for stroke prevention in patients with non-valvular AF.

Efficacy of this compound vs. Warfarin for Stroke Prevention in Atrial Fibrillation (SPORTIF III & V Pooled Data)

| Outcome | This compound (36 mg twice daily) | Warfarin (INR 2.0-3.0) | Absolute Difference (per year) | Key Finding | Reference(s) |

|---|

| Stroke or Systemic Embolism | 1.6% per year | 2.3% per year | -0.7% | Non-inferior to warfarin. |[9] |

Safety Profile and Withdrawal

Despite its promising efficacy and convenient dosing regimen, the clinical development of this compound was overshadowed by concerns about its safety profile, primarily related to liver toxicity.

Liver Toxicity

Long-term clinical trials revealed a higher incidence of elevated liver enzymes in patients treated with this compound compared to comparators.

Incidence of Elevated Liver Enzymes (>3x Upper Limit of Normal)

| Study Population | This compound | Comparator | Reference(s) |

|---|---|---|---|

| Long-term trials (pooled) | 7.9% | 1.2% | [4] |

| SPORTIF III & V (vs. Warfarin) | 6.0% | 0.8% | [12] |

| THRIVE (vs. Enoxaparin/Warfarin) | 9.6% | 2.0% |[14] |

The elevations in alanine (B10760859) aminotransferase (ALT) levels were typically asymptomatic and occurred within the first six months of treatment.[4] While these elevations often resolved, there were rare cases of more severe liver injury, which ultimately led to the withdrawal of this compound from the market in 2006.[13][15] The FDA had previously declined to approve the drug in 2004 due to these safety concerns.[15]

Bleeding Events

In terms of bleeding risk, this compound generally demonstrated a comparable or slightly favorable profile compared to warfarin.

Major Bleeding Events in Clinical Trials

| Trial | Indication | This compound Rate | Comparator Rate | Comparator | Reference(s) |

|---|---|---|---|---|---|

| SPORTIF III & V (pooled) | Atrial Fibrillation | 2.4% | 3.1% | Warfarin | [12] |

| THRIVE | DVT Treatment | 1.3% | 2.2% | Enoxaparin/Warfarin | [14] |

| THRIVE III | Secondary VTE Prevention | 1.1% | 1.3% | Placebo |[12] |

Experimental Protocols

Measurement of Melagatran Plasma Concentration (LC-MS/MS)

A representative method for the quantification of melagatran in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Melagatran Quantification

Methodology:

-

Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) using a mixed-mode sorbent to isolate melagatran and its metabolites from plasma proteins.

-

Chromatographic Separation: The extracted analytes are separated using reverse-phase liquid chromatography with a C18 column and a gradient mobile phase.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for melagatran and an isotope-labeled internal standard for accurate quantification.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT assay was used to assess the anticoagulant effect of melagatran.

Workflow for aPTT Assay

Methodology:

-

Sample and Reagent Preparation: Citrated platelet-poor plasma is pre-warmed to 37°C. The aPTT reagent, containing a phospholipid and a contact activator (e.g., silica, kaolin, or ellagic acid), is also pre-warmed.

-

Incubation: The plasma is mixed with the aPTT reagent and incubated for a specified period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

-

Clot Initiation and Detection: Calcium chloride is added to the mixture to initiate the coagulation cascade. The time taken for a fibrin clot to form is measured, typically using an automated coagulometer.

Thrombin Generation Assay (TGA)

The thrombin generation assay provides a more comprehensive assessment of the overall coagulation potential. The Calibrated Automated Thrombogram (CAT) is a widely used method.

Workflow for Thrombin Generation Assay (CAT Method)

Methodology:

-

Sample and Reagent Preparation: Platelet-poor plasma is mixed with a reagent containing a low concentration of tissue factor and phospholipids (B1166683) to trigger coagulation. A fluorogenic substrate for thrombin is also added.

-

Thrombin Generation and Signal Detection: As thrombin is generated, it cleaves the fluorogenic substrate, releasing a fluorescent signal that is continuously measured by a fluorometer.

-

Calibration and Data Analysis: The fluorescence signal is converted to thrombin concentration using a calibrator with a known thrombin activity. The resulting data is used to generate a thrombogram (a curve of thrombin concentration over time), from which key parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) are calculated.

Conclusion

This compound was a landmark in the development of oral anticoagulants, demonstrating the feasibility of a fixed-dose, direct thrombin inhibitor that did not require routine monitoring. Its clinical development program established its non-inferiority to warfarin for stroke prevention in atrial fibrillation and its efficacy in the prevention and treatment of venous thromboembolism. However, the significant and unpredictable risk of liver toxicity ultimately proved to be an insurmountable hurdle, leading to its withdrawal. The story of this compound serves as a critical case study in drug development, highlighting the delicate balance between efficacy and safety. The lessons learned from its development and downfall have undoubtedly informed the strategies for subsequent novel oral anticoagulants that have since successfully entered the market, transforming the management of thromboembolic disorders. For researchers and drug development professionals, the comprehensive data and methodologies associated with this compound remain a valuable resource for understanding the complexities of anticoagulant drug development.

References

- 1. This compound (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. This compound: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. radiopaedia.org [radiopaedia.org]

- 6. Discovery of this compound in an historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety Study of the Oral Direct Thrombin Inhibitor this compound Compared with Dose-Adjusted Warfarin in the Prevention of Stroke and Systemic Embolic Events in Patients with Atrial Fibrillation (SPORTIF III) [astrazenecaclinicaltrials.com]

- 8. researchgate.net [researchgate.net]

- 9. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 10. This compound (AstraZeneca) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]

- 12. Determination of this compound, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thrombin generation: a global coagulation procedure to investigate hypo- and hyper-coagulability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

In Vitro Studies on the Inflammatory Effects of Melagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro studies investigating the effects of melagatran (B23205), the active form of the oral direct thrombin inhibitor ximelagatran (B1683401), on inflammatory processes. The available scientific literature presents a nuanced perspective, with evidence suggesting both pro-inflammatory and anti-inflammatory properties depending on the experimental context. This document aims to dissect these findings, presenting detailed experimental protocols, quantitative data, and the signaling pathways implicated in these responses.

Executive Summary

Melagatran, a potent direct thrombin inhibitor, has been subject to in vitro investigations to understand its interaction with inflammatory pathways. Thrombin itself is a key player at the intersection of coagulation and inflammation, making the impact of its inhibitors on inflammatory responses a critical area of study.

Initial studies on this compound, the prodrug of melagatran, in a human monocyte in vitro model, revealed a pro-inflammatory response characterized by the release of cytokines and chemokines. This response was linked to the activation of the ERK1/2 and JNK signaling pathways.

Conversely, in a model of instant blood-mediated inflammatory reaction (IBMIR) relevant to islet transplantation, melagatran demonstrated significant anti-inflammatory effects. By inhibiting thrombin, it effectively reduced coagulation, complement activation, and leukocyte activation, thereby preserving islet integrity.

This guide will delve into the methodologies of these key studies, present the quantitative findings in a structured format, and provide visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of melagatran's complex role in inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited in vitro studies on melagatran and its prodrug, this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediator Release from THP-1 Monocytes

| Mediator | Treatment | Concentration | Result |

| IL-8 | This compound | Not specified | Increased release |

| VEGF | This compound | Not specified | Increased release |

| MCP-1 | This compound | Not specified | Increased release |

Data extracted from a study investigating the pro-inflammatory response to this compound in a human THP-1 monocyte model.[1][2]

Table 2: Effect of Melagatran on Instant Blood-Mediated Inflammatory Reaction (IBMIR) In Vitro

| Parameter | Melagatran Concentration | Result |

| Coagulation Activation | 1 to 10 micromol/l | Inhibited |

| Complement Activation | 1 to 10 micromol/l | Inhibited |

| Platelet Activation & Consumption | 1 to 10 micromol/l | Decreased |

| Leukocyte Activation & Consumption | 1 to 10 micromol/l | Decreased |

| Islet Morphology | 1 to 10 micromol/l | Maintained |

| Platelet Adherence to Islets | 1 to 10 micromol/l | Almost no adherence |

| CD11b+ Leukocyte Infiltration | 1 to 10 micromol/l | Considerably reduced |

Data from an in vitro model where human islets were exposed to ABO-compatible blood.[3]

Experimental Protocols

Assessment of Pro-inflammatory Response in Monocytes

This protocol is based on the study investigating the effects of this compound on human THP-1 monocytes.[1][2]

Objective: To evaluate the pro-inflammatory cytokine and chemokine activation properties of this compound in an in vitro monocyte model.

Cell Line: Human THP-1 monocytic cell line.

Methodology:

-

Cell Culture: THP-1 cells were cultured in an appropriate medium and conditions.

-

Treatment: Cells were treated with this compound. The study also notes the intracellular accumulation of the metabolites hydroxymelagatran and melagatran.[1][2]

-

Viability Assay: Cell viability was assessed following treatment.

-

Cytokine and Chemokine Measurement: The release of pro-inflammatory cytokines and chemokines (IL-8, VEGF, and MCP-1) into the cell culture supernatant was measured, likely using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Signal Transduction Analysis:

-

To investigate the involvement of MAPK pathways, the phosphorylation status of ERK1/2 and JNK was determined, likely by Western blot analysis using phospho-specific antibodies.

-

To confirm the role of these pathways, cells were pre-treated with specific inhibitors of the ERK (e.g., U0126) and JNK pathways before this compound exposure, and the subsequent release of IL-8 was measured.[2]

-

In Vitro Model of Instant Blood-Mediated Inflammatory Reaction (IBMIR)

This protocol is based on the study evaluating the effect of melagatran on IBMIR in an islet transplantation model.[3]

Objective: To test the hypothesis that the specific thrombin inhibitor, melagatran, could reduce IBMIR when human islets are exposed to ABO-compatible blood in vitro.

Materials:

-

Isolated human islets of Langerhans.

-

ABO-compatible human blood.

-

Melagatran.

Methodology:

-

Experimental Setup: Human islets were exposed to ABO-compatible blood in an in vitro model designed to simulate the initial phase of islet transplantation.

-

Treatment: Melagatran was administered at varying concentrations (0.4 micromol/l, and a range from 1 to 10 micromol/l).

-

Assessment of IBMIR:

-

Coagulation and Complement Activation: Markers of coagulation and complement activation were measured in the blood samples.

-

Platelet and Leukocyte Activation: Platelet and leukocyte activation and consumption were assessed, likely through flow cytometry or cell counting.

-

Islet Integrity and Morphology: Islet morphology and integrity were examined, possibly using microscopy. The formation of macroscopic clots containing islets, platelets, and CD11b+ leukocytes was observed.

-

Immunohistochemistry: Adherence of platelets to the islet surface and infiltration by CD11b+ leukocytes were likely visualized and quantified using immunohistochemical staining.

-

Signaling Pathways and Experimental Workflows

Pro-inflammatory Signaling Induced by this compound in Monocytes

The study on THP-1 monocytes suggests that this compound exposure leads to the activation of the ERK1/2 and JNK MAP kinase pathways, culminating in the production of pro-inflammatory cytokines and chemokines.[1][2]

Caption: this compound-induced pro-inflammatory signaling in monocytes.

Melagatran's Inhibition of the Instant Blood-Mediated Inflammatory Reaction

In the context of islet transplantation, melagatran's primary anti-inflammatory effect stems from its potent inhibition of thrombin, a central mediator of the IBMIR.

Caption: Melagatran's mechanism in abrogating IBMIR.

Conclusion

The in vitro evidence on the inflammatory effects of melagatran is multifaceted. While its prodrug, this compound, has been shown to induce a pro-inflammatory response in monocytes via the ERK1/2 and JNK pathways, melagatran itself demonstrates potent anti-inflammatory activity in the context of blood-mediated inflammatory reactions by directly inhibiting thrombin. This highlights the importance of the experimental model and the specific inflammatory stimuli being investigated. For researchers and drug development professionals, these findings underscore the need for a comprehensive evaluation of direct thrombin inhibitors, considering both their potential to suppress coagulation-driven inflammation and the possibility of off-target effects on immune cells. Future in vitro studies should aim to further elucidate the concentration-dependent effects of melagatran on various immune cell types and in response to a broader range of inflammatory stimuli to build a more complete picture of its immunomodulatory properties.

References

- 1. Pro-inflammatory response and adverse drug reactions: mechanisms of action of this compound on chemokine and cytokine activation in a monocyte in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of thrombin abrogates the instant blood-mediated inflammatory reaction triggered by isolated human islets: possible application of the thrombin inhibitor melagatran in clinical islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Thrombin in Hemostasis and its Inhibition by Ximelagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of thrombin in the coagulation cascade and the mechanism of action of its direct inhibitor, Ximelagatran (B1683401). It is designed to be a comprehensive resource, incorporating detailed signaling pathways, quantitative data from clinical studies, and methodologies of key experimental protocols.

Thrombin: The Multifaceted Keystone of the Coagulation Cascade

Thrombin, a serine protease, is the central effector enzyme in the process of hemostasis.[1][2] Its generation is the culmination of a series of enzymatic reactions known as the coagulation cascade.[2] Once activated from its zymogen precursor, prothrombin, thrombin plays a critical and multifaceted role in both pro-coagulant and anti-coagulant pathways.[1][3]

Pro-coagulant Functions:

-

Fibrin (B1330869) Formation: Thrombin's primary function is the enzymatic cleavage of soluble fibrinogen into insoluble fibrin monomers.[1][2][3] These monomers then polymerize and are cross-linked by Factor XIIIa (which is also activated by thrombin) to form a stable fibrin clot, the structural basis of a thrombus.[1]

-

Amplification of Coagulation: Thrombin significantly amplifies its own generation through a positive feedback mechanism by activating upstream clotting factors, including Factor V, Factor VIII, and Factor XI.[1][4][5]

-

Platelet Activation: Thrombin is a potent activator of platelets, inducing their aggregation and the release of pro-coagulant molecules, further contributing to thrombus formation.[4][5]

Anti-coagulant and Other Functions:

-

Activation of Protein C: In a key anticoagulant pathway, thrombin binds to thrombomodulin on the endothelial cell surface, which alters its substrate specificity. This complex then activates Protein C, which, along with its cofactor Protein S, inactivates Factors Va and VIIIa, thus downregulating the coagulation cascade.[1]

-

Inflammation and Cellular Proliferation: Thrombin also exhibits pro-inflammatory and cellular proliferation effects, highlighting its broader biological significance beyond hemostasis.[1]

The Coagulation Cascade: A Visual Representation

The intricate series of reactions leading to the formation of a fibrin clot is depicted in the diagram below. The cascade is traditionally divided into the extrinsic (tissue factor-mediated) and intrinsic (contact activation) pathways, which converge on a common pathway leading to thrombin generation.

Caption: The Coagulation Cascade showing the extrinsic, intrinsic, and common pathways leading to thrombin generation and fibrin clot formation.

This compound: A Direct Thrombin Inhibitor

This compound was the first oral direct thrombin inhibitor developed for the prevention and treatment of thromboembolic disorders.[4][5] It is a prodrug that is rapidly absorbed and bioconverted to its active form, melagatran (B23205).[4][6][7]

Mechanism of Action

Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin.[6][8] It binds directly to the active site of both free (soluble) and clot-bound thrombin, thereby inhibiting its enzymatic activity.[4][8] This direct inhibition does not require any co-factors.[4] By inhibiting thrombin, melagatran effectively blocks the conversion of fibrinogen to fibrin and also prevents thrombin-mediated activation of platelets and feedback activation of other clotting factors.[4][5]

Caption: Mechanism of action of this compound, from its conversion to the active form Melagatran to the direct inhibition of Thrombin.

Quantitative Data on this compound's Efficacy

Clinical studies have provided quantitative data on the pharmacodynamic effects of this compound.

Table 1: Effect of this compound on Markers of Coagulation Activity

| Parameter | This compound Treatment (24-60 mg b.i.d.) | Placebo | p-value |

| Prothrombin Fragment 1 + 2 (F1 + 2) Reduction | 25% decrease at 1 week | No significant change | < 0.001 |

| D-dimer Reduction | 52% decrease at 1 week | No significant change | < 0.001 |

Data from the ESTEEM study, which evaluated this compound in patients with a recent myocardial infarction.[9]

Table 2: Ex Vivo Effect of this compound on Endogenous Thrombin Potential (ETP)

| Treatment | Dose | ETP Reduction at 2 hours (% of predose) | 95% Confidence Interval | p-value |

| This compound | 30 mg | 70.3% | 63.0 - 78.5 | < 0.0001 |

| This compound | 60 mg | 49.8% | 43.2 - 57.4 | < 0.0001 |

| r-hirudin | 0.4 mg/kg bolus + infusion | 19.5% | 10.1 - 37.6 | < 0.0001 |

| Enoxaparin | 100 IU/kg | 34.2% | 21.4 - 54.7 | < 0.0001 |

Data from a study in healthy male volunteers.[10]

Experimental Protocols

Thrombin Activity Assay (Chromogenic Substrate Method)

This protocol describes a common method for quantifying thrombin activity in plasma or other biological samples.

Principle: Thrombin's enzymatic activity is measured by its ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA). The rate of color development is directly proportional to the thrombin activity in the sample.

Materials:

-

Microplate reader capable of measuring absorbance at 405 nm.[11]

-

96-well microplate.[11]

-

Human Thrombin Standard.[11]

-

Thrombin Substrate (e.g., HD-CHG-Ala-Arg-pNA).[12]

-

Assay Buffer/Diluent.[11]

-

Plasma or serum samples.[11]

Procedure:

-

Reagent Preparation: Prepare all reagents, including standards and samples, as per the manufacturer's instructions. A standard curve should be prepared using a known concentration of human thrombin.[11]

-

Sample Addition: Add a defined volume (e.g., 10 µL) of the standard or sample to each well of the microplate.[11]

-

Assay Mix Addition: Prepare an assay mix containing the thrombin substrate and assay buffer. Add a defined volume (e.g., 90 µL) of the assay mix to each well.[11]

-

Kinetic Measurement: Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C) and measure the absorbance at 405 nm at regular intervals (e.g., every 30 minutes for 2 hours).[11]

-

Data Analysis: Calculate the change in absorbance over time (ΔA/min). The thrombin activity in the samples is determined by comparing their ΔA/min to the standard curve.[11]

Caption: Experimental workflow for a chromogenic thrombin activity assay.

Thrombin Generation Assay (Endogenous Thrombin Potential - ETP)

This assay measures the total amount of thrombin generated in plasma over time after the initiation of coagulation.

Principle: Coagulation is triggered in platelet-poor plasma by the addition of tissue factor. The generation of thrombin is continuously monitored using a fluorogenic substrate. The total fluorescence generated over time is proportional to the endogenous thrombin potential (ETP).

Materials:

-

Fluorometer with a 390 nm excitation filter and a 460 nm emission filter.

-

Platelet-poor plasma.[10]

-

Tissue factor reagent.[10]

-

Fluorogenic thrombin substrate.

-

Calcium chloride.

Procedure:

-

Sample Preparation: Venous blood is collected into citrate (B86180) tubes and centrifuged to obtain platelet-poor plasma.[10]

-

Assay Setup: In a 96-well plate, plasma samples are mixed with the tissue factor reagent.

-

Initiation of Coagulation: The reaction is initiated by the addition of the fluorogenic substrate and calcium chloride.

-

Kinetic Measurement: The fluorescence is measured kinetically over time in a fluorometer.

-

Data Analysis: The thrombin generation curve is constructed, and the ETP is calculated as the area under the curve. The time to peak thrombin generation is also determined.[10]

Caption: Experimental workflow for a thrombin generation assay to determine Endogenous Thrombin Potential (ETP).

Conclusion

Thrombin's central role in the coagulation cascade makes it a prime target for anticoagulant therapy. Direct thrombin inhibitors, such as this compound, offer a targeted approach to modulating hemostasis. Understanding the intricate mechanisms of thrombin's function and the precise action of its inhibitors is crucial for the continued development of safe and effective antithrombotic agents. The experimental protocols detailed herein provide a foundation for the quantitative assessment of thrombin activity and the efficacy of its inhibitors in both preclinical and clinical research settings.

References

- 1. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dissertationhomework.com [dissertationhomework.com]

- 4. Mechanism of action of the oral direct thrombin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 7. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor this compound and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-term treatment with this compound, an oral direct thrombin inhibitor, persistently reduces the coagulation activity after a myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor this compound, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thrombin Activity Assay Kit (Colorimetric) (ab234620) | Abcam [abcam.com]

- 12. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ximelagatran and Its Impact on Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), the first oral direct thrombin inhibitor, marked a significant development in anticoagulant therapy. Though later withdrawn from the market due to concerns about hepatotoxicity, its mechanism of action and effects on platelet biology remain of considerable scientific interest. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound and its active metabolite, melagatran (B23205), with a specific focus on their intricate interactions with platelets. Through a detailed examination of its mechanism, its influence on platelet activation pathways, and a review of key experimental findings, this document serves as a comprehensive resource for researchers in pharmacology and hematology.

Pharmacodynamics of this compound and Melagatran

This compound is a prodrug that undergoes rapid and predictable bioconversion to its active form, melagatran, after oral administration.[1] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin, a pivotal enzyme in the coagulation cascade.[2]

Mechanism of Action: Direct Thrombin Inhibition

Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin, activating various coagulation factors, and being a potent activator of platelets.[3] Melagatran exerts its anticoagulant effect by directly binding to the active site of both free and clot-bound thrombin, thereby preventing its enzymatic activity.[1] This direct inhibition is independent of cofactors such as antithrombin.

The inhibitory effect of melagatran on thrombin is highly potent. The thrombin concentration that induces 50% of the maximum (EC50) cleavage of Protease-Activated Receptor-1 (PAR-1), a key thrombin receptor on platelets, is 0.028 nmol/l.[3] The EC50 for overall platelet activation, as measured by P-selectin (CD62P) expression, is higher at 0.64 nmol/l, indicating that higher thrombin concentrations are needed for full platelet activation compared to initial receptor cleavage.[3]

Effect on Platelet Activation

Thrombin is one of the most potent activators of platelets, inducing a cascade of events including shape change, granule secretion, and aggregation. Melagatran's inhibition of thrombin directly translates to an antiplatelet effect by blocking these thrombin-mediated processes.

Inhibition of Thrombin-Induced Platelet Aggregation

Melagatran has been shown to completely inhibit thrombin-induced aggregation of human platelets in a dose-dependent manner.[4][5] Interestingly, at very low concentrations (0.01-0.04 nM), melagatran has been observed to paradoxically increase platelet aggregation in response to low levels of thrombin, a phenomenon not seen with other anticoagulants like argatroban, heparin, or hirudin.[4] This suggests a complex interaction with the platelet membrane or its receptors beyond simple thrombin inhibition.[4]

Modulation of Platelet Signaling Pathways

Thrombin activates platelets primarily through the cleavage of two G-protein coupled receptors: PAR-1 and PAR-4.[6] PAR-1 is activated by low concentrations of thrombin and elicits a rapid, transient signaling response.[7][8] PAR-4 requires higher thrombin concentrations for activation and mediates a more sustained signaling response, crucial for the formation of stable thrombi.[7][8]

Melagatran's effect on platelet activation is not solely due to the inhibition of thrombin's enzymatic activity. Studies suggest that melagatran may also have a direct effect on the Glycoprotein Ibα (GPIbα) thrombin receptor and the PAR-4 receptor.[4] This indicates an indirect modulatory role on platelet signaling pathways. Melagatran and another reversible direct thrombin inhibitor, inogatran, were found to be more potent inhibitors of P-selectin up-regulation (a marker of overall platelet activation) than of PAR-1 cleavage.[3] This suggests that these inhibitors predominantly act by inhibiting a PAR-1-independent component of thrombin-induced platelet activation.[3]

Reduction of P-Selectin Expression